An In-depth Technical Guide to Boc-Lys(Boc)-OSu: A Core Reagent in Bioconjugation and Peptide Synthesis
An In-depth Technical Guide to Boc-Lys(Boc)-OSu: A Core Reagent in Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a pivotal reagent in modern biochemical research and pharmaceutical development.[1] This lysine derivative, featuring two acid-labile tert-butoxycarbonyl (Boc) protecting groups and a highly reactive N-hydroxysuccinimide (OSu) ester, offers precise control over the incorporation of lysine residues into peptides and the modification of proteins.[1][2] Its well-defined structure and predictable reactivity make it an indispensable tool for creating complex biomolecules with therapeutic and diagnostic applications.[3][4] This guide provides a comprehensive overview of Boc-Lys(Boc)-OSu, including its chemical properties, primary research applications, and detailed experimental protocols.
Chemical Structure and Properties
Boc-Lys(Boc)-OSu is a derivative of the amino acid L-lysine where both the α-amino and ε-amino groups are protected by Boc groups, and the carboxyl group is activated as an N-hydroxysuccinimide ester.[1] This dual protection and pre-activation are key to its utility in chemical synthesis.[3]
Table 1: Chemical Identifiers and Properties of Boc-Lys(Boc)-OSu
| Property | Value | Reference(s) |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | [3][5] |
| Synonyms | Nα,Nε-Di-Boc-L-lysine hydroxysuccinimide ester, Boc-L-Lys(Boc)-OSu | [6][7][8] |
| CAS Number | 30189-36-7 | [3][6] |
| Molecular Formula | C₂₀H₃₃N₃O₈ | [3][6] |
| Molecular Weight | 443.49 g/mol | [6][8] |
| Appearance | White to off-white powder | [1][] |
Table 2: Physicochemical Data of Boc-Lys(Boc)-OSu
| Property | Value | Reference(s) |
| Purity | ≥97.0% | [6][8] |
| Optical Activity | [α]20/D −25.5±1.5°, c = 1% in DMF | [6][8] |
| Storage Temperature | -20°C | [6][8] |
| Solubility | Soluble in DMF, DMSO, Dichloromethane, Ethyl Acetate. Limited solubility in water. | [10][11] |
Mechanism of Action
The utility of Boc-Lys(Boc)-OSu is rooted in the distinct functionalities of its components: the reactive N-hydroxysuccinimide (NHS) ester and the acid-labile tert-butoxycarbonyl (Boc) protecting groups.[1] The NHS ester reacts efficiently with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) under mild conditions to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[12] The Boc groups protect the α- and ε-amino groups of the lysine core, preventing unwanted side reactions during the coupling process.[3] These Boc groups are stable during the conjugation reaction but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the primary amines for subsequent modification or peptide chain elongation.[2][12]
Primary Use in Research
Boc-Lys(Boc)-OSu is a versatile reagent with broad applications in peptide synthesis, protein modification, and the development of novel biomaterials.[1][3]
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl strategy, Boc-Lys(Boc)-OSu serves as a key building block for introducing lysine residues into a peptide sequence.[4] Its pre-activated OSu ester facilitates efficient coupling to the free N-terminus of the growing peptide chain attached to a solid support.[4] This is particularly advantageous for the synthesis of branched peptides, where a second peptide chain is grown from the lysine side chain.[2]
Protein Modification and Bioconjugation
The activated ester of Boc-Lys(Boc)-OSu can be used to modify lysine residues on the surface of existing proteins.[4] This allows for the attachment of various functional groups, such as fluorescent dyes, polyethylene glycol (PEG) chains, or drug molecules.[3] This precise and controlled modification is crucial in drug development for creating antibody-drug conjugates and other targeted therapeutics.[1]
Other Applications
Beyond peptide and protein chemistry, Boc-Lys(Boc)-OSu is used to:
-
Functionalize surfaces: Creating lysine-coated surfaces for immobilizing proteins, antibodies, or other biomolecules in applications like biosensors and immunoassays.[1]
-
Develop novel materials: Incorporating lysine into polymers to create materials with enhanced biocompatibility or drug delivery capabilities.[3]
-
Cellular labeling: Attaching labels to cells for tracking and studying cell-cell interactions.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving Boc-Lys(Boc)-OSu.
Protocol 1: General Procedure for Coupling Boc-Lys(Boc)-OSu to a Primary Amine
This protocol outlines the basic steps for conjugating Boc-Lys(Boc)-OSu to a biomolecule containing a primary amine in solution.
Materials:
-
Boc-Lys(Boc)-OSu
-
Biomolecule with a primary amine (e.g., protein, peptide)
-
Amine-free buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the biomolecule in the amine-free buffer to a desired concentration.
-
Prepare the Boc-Lys(Boc)-OSu Solution: Immediately before use, dissolve Boc-Lys(Boc)-OSu in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the Boc-Lys(Boc)-OSu solution to the biomolecule solution. The molar ratio of Boc-Lys(Boc)-OSu to the biomolecule will depend on the desired degree of labeling and should be optimized empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to react with any unreacted Boc-Lys(Boc)-OSu. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagents and byproducts (N-hydroxysuccinimide, unreacted Boc-Lys(Boc)-OSu, and quenching reagent) by dialysis, size-exclusion chromatography, or another appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Boc-Lys(Boc)-OSu | 30189-36-7 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | C20H33N3O8 | CID 13875534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-Lys(Boc)-OSu = 97.0 C/N calc. based on dry substance 30189-36-7 [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. Boc-Lys(Boc)-OSu = 97.0 C/N calc. based on dry substance 30189-36-7 [sigmaaldrich.com]
- 10. Boc-Lys(Boc)-OSu | CAS:30189-36-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
